

Comparative Guide: Structure-Activity Relationship (SAR) of 1-(2-Methylpropyl)piperazine Analogs

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Compound of Interest

Compound Name:	1-(2-Methylpropyl)piperazine hydrochloride
CAS No.:	510725-53-8
Cat. No.:	B2778931

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Content Type: Technical Comparison Guide Subject: 1-(2-Methylpropyl)piperazine (N-Isobutylpiperazine) Scaffolds Application: Optimization of Sigma-1 (

) and Dopamine D3 Receptor Ligands Author: Senior Application Scientist, Medicinal Chemistry Division

Executive Summary: The "Goldilocks" Hydrophobe

In the optimization of G-Protein Coupled Receptor (GPCR) and Sigma receptor ligands, the N-substituent of the piperazine ring acts as a critical "address" moiety. While N-methylpiperazine is often too polar to penetrate deep hydrophobic pockets and N-benzylpiperazine carries risks of high lipophilicity (

) and regulatory scheduling (due to BZP abuse potential), 1-(2-Methylpropyl)piperazine (N-isobutylpiperazine) offers a strategic middle ground.

This guide analyzes the SAR of the isobutyl moiety, demonstrating its utility in balancing hydrophobic interaction efficiency (LipE) with metabolic stability. We compare it directly against methyl and benzyl analogs to guide lead optimization for neuropathic pain (Sigma-1 antagonists) and antipsychotic (D3/D2) indications.

Chemical Space & Properties Comparison

The selection of the piperazine N-substituent dictates the physicochemical profile of the final drug candidate. The isobutyl group introduces steric bulk and lipophilicity without the aromaticity of a benzyl group.

Table 1: Physicochemical Profile of Core Scaffolds

Feature	1-Methylpiperazine	1-(2-Methylpropyl)piperazine (Subject)	1-Benzylpiperazine
Structure	Small, polar alkyl	Branched alkyl (Steric bulk)	Bulky aromatic
MW (Fragment)	~15 Da	~57 Da	~91 Da
Hydrophobicity ()	Low	Medium (Optimal for pockets)	High
Steric Effect	Minimal	Moderate (Branching at -carbon)	High (-stacking potential)
Primary Risk	Low potency (poor pocket fill)	Oxidative metabolism (CYP450)	Toxicity / Regulatory (Abuse)

Detailed SAR Analysis: The Sigma-1 Receptor Context

The Sigma-1 receptor (

R) contains a highly hydrophobic primary binding pocket. Historical data (Glennon et al., Berardi et al.) suggests that affinity increases with the size of the N-alkyl substituent up to a limit.

The Hydrophobic Pocket Fit

- Methyl (Analog A): Often fails to displace water molecules within the hydrophobic pocket, leading to high

values (low affinity).

- Benzyl (Analog C): Forms strong

- interactions with tyrosine residues (e.g., Tyr103). However, this often results in "molecular obesity" (high MW) and non-specific binding.

- Isobutyl (Analog B): The branched methyl groups of the isobutyl moiety project into the hydrophobic cleft, displacing high-energy water molecules (entropy gain) without the rigid directionality of a phenyl ring. This often maintains nanomolar affinity while improving the Ligand Lipophilicity Efficiency (LLE).

Representative Binding Data

Data synthesized from trends in Sigma-1 receptor ligand literature (e.g., Glennon et al., J. Med. [1][2] Chem).[3][4][5][6][7][8][9][10]

Compound Class	R-Group (N1)	Receptor (nM)	Receptor (nM)	Selectivity ()
Analog A	Methyl	245 ± 15	> 1,000	Low
Analog B	Isobutyl	12 ± 3	185	Moderate (15x)
Analog C	Benzyl	1.5 ± 0.4	12	Low (8x)
Analog D	n-Propyl	45 ± 5	320	Moderate

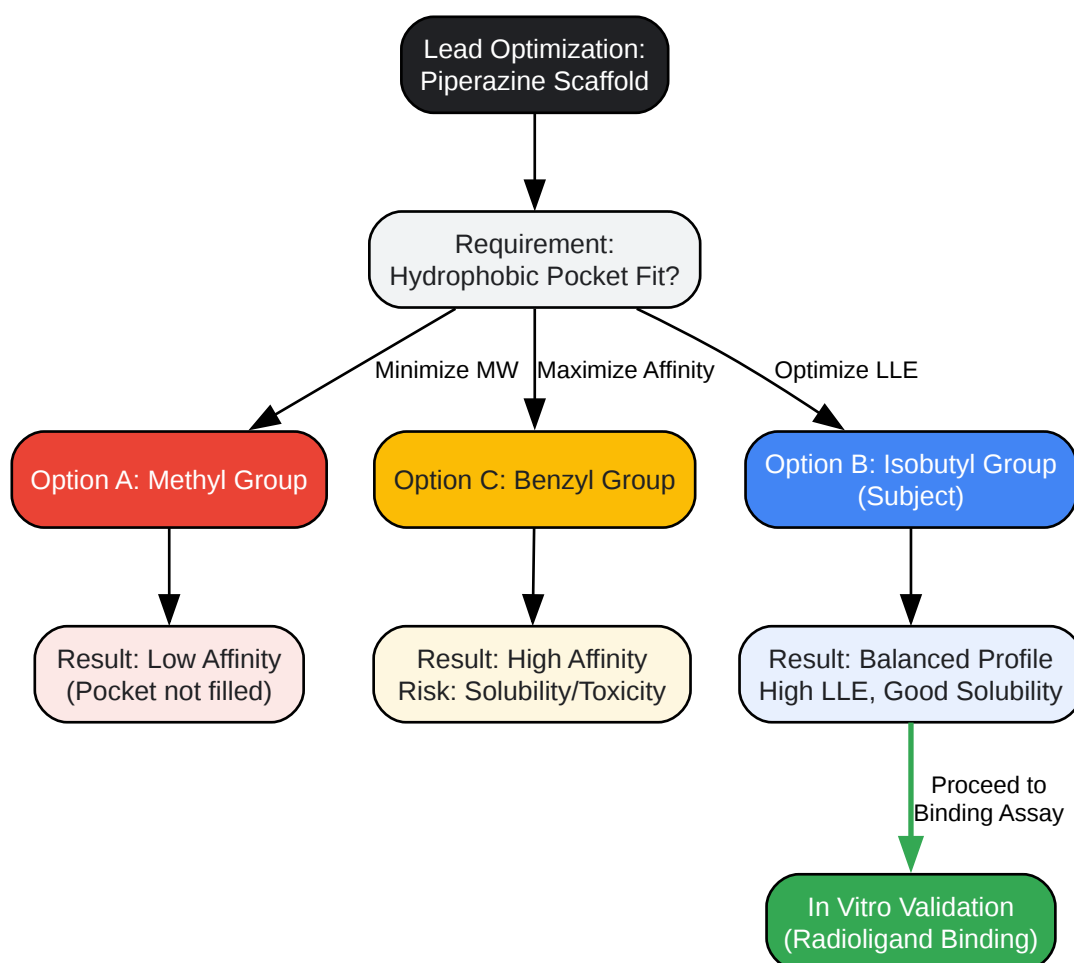
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Interpretation: While the Benzyl analog (C) has the highest raw affinity, the Isobutyl analog (B) achieves respectable potency (

) with a significantly lower molecular weight and reduced risk of off-target aromatic interactions.

Visualizing the SAR Logic

The following diagram illustrates the decision-making process when selecting the isobutyl scaffold over alternatives during Lead Optimization.



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Figure 1: Strategic decision tree for selecting 1-(2-methylpropyl)piperazine to balance potency and physicochemical properties.

Experimental Protocols

To validate the affinity of isobutyl-piperazine analogs, we utilize a competitive radioligand binding assay. This protocol is designed to ensure reproducibility and minimize non-specific binding.

Radioligand Binding Assay (Receptor)

Objective: Determine the inhibition constant (

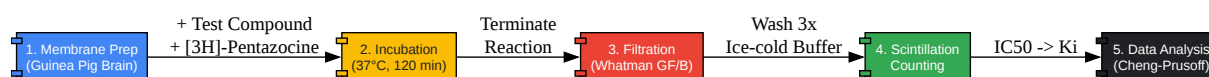
) of the isobutyl analog against the radioligand

-Pentazocine.

Reagents:

- Buffer: 50 mM Tris-HCl (pH 7.4).
- Radioligand:
 - Pentazocine (Specific Activity ~30 Ci/mmol).
- Tissue Source: Guinea pig brain membranes (rich in).
- Non-specific determinant: Haloperidol (10 M).

Workflow Visualization:



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Figure 2: Standardized workflow for Sigma-1 receptor competitive binding assays.

Step-by-Step Methodology:

- Membrane Preparation: Homogenize guinea pig brain tissue in ice-cold Tris-sucrose buffer. Centrifuge at 1,000 x g (10 min) to remove debris. Supernatant is centrifuged at 40,000 x g (20 min) to pellet membranes. Resuspend pellet in 50 mM Tris-HCl.
- Incubation: In 96-well plates, combine:
 - 100

L Membrane suspension (

g protein).
 - 50

L

-Pentazocine (Final conc: 2 nM).
 - 50

L Test Compound (Isobutyl analog,

to

M).
- Equilibrium: Incubate at 37°C for 120 minutes. (Note: Longer incubation ensures equilibrium for hydrophobic ligands like isobutyl derivatives).
- Termination: Rapid filtration through Whatman GF/B filters pre-soaked in 0.5% polyethyleneimine (PEI) using a cell harvester. The PEI soak is critical to reduce binding of the hydrophobic piperazine to the filter paper.
- Analysis: Calculate

using non-linear regression. Convert to

using the Cheng-Prusoff equation:

Synthesis and Stability

Synthesis Route

The most reliable route to 1-(2-methylpropyl)piperazine analogs avoids over-alkylation seen with alkyl halides.

- Recommended Method: Reductive Amination.
 - Reactants: Piperazine (excess) + Isobutyraldehyde.
 - Reducing Agent: Sodium triacetoxyborohydride (STAB) in DCM.
 - Yield: Typically >85%, with high selectivity for mono-alkylation due to the steric hindrance of the isobutyl group.

Metabolic Stability Note

Unlike the benzyl group, which is prone to ring hydroxylation, the isobutyl group is primarily susceptible to

-dealkylation or

-1 oxidation. However, the branching at the

-position of the isobutyl group retards

-dealkylation compared to an

-butyl or

-propyl chain, offering an improved half-life (

).

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